An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Castalin
An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Castalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Castalin, a potent ellagitannin found in various plant species, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of castalin, including its physicochemical and spectroscopic properties. Furthermore, it details an established experimental protocol for its isolation and purification from natural sources. A key focus of this document is the elucidation of castalin's role in modulating cellular signaling pathways, particularly its recently identified function in the DNA damage response pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Castalin is a complex hydrolyzable tannin characterized by a central glucose core esterified with multiple gallic acid and hexahydroxydiphenoyl (HHDP) groups. The spatial arrangement of these phenolic moieties contributes to its unique chemical properties and biological functions.
Table 1: Chemical Identifiers of Castalin
| Identifier | Value | Citation |
| IUPAC Name | 7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione | [1] |
| Molecular Formula | C₂₇H₂₀O₁₈ | [2] |
| Molecular Weight | 632.44 g/mol | [2] |
| Canonical SMILES | C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O | [1] |
| InChI | InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2 | [1] |
| InChIKey | PPUHUWSVCUJGTD-UHFFFAOYSA-N | [1] |
| CAS Number | 19086-75-0 | [2] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of castalin influence its solubility, stability, and bioavailability. Spectroscopic data are essential for its identification and structural elucidation.
Table 2: Physicochemical and Spectroscopic Data of Castalin
| Property | Value/Description | Citation |
| Appearance | White-yellow powder | [3] |
| Melting Point | 210-215 °C (Note: This was reported for a castalin-loaded nanoparticle formulation and may not represent the melting point of the pure compound) | [4] |
| Solubility | Soluble in methanol, water, DMSO, pyridine, and ethanol. | [3] |
| Polarity | Less polar compared to its diastereomer, vescalagin. | [5] |
| Oxidizability | Less prone to oxidation in solution compared to vescalagin. | [5] |
| Thermodegradability | More stable to heat compared to vescalagin. | [5] |
| 1H NMR & 13C NMR | Data not available in the searched literature. Characterization is typically performed using 1D and 2D NMR experiments. | [6] |
| UV-Vis Spectroscopy | Data not available in the searched literature. | |
| IR Spectroscopy | Data not available in the searched literature. |
Experimental Protocols: Isolation and Purification of Castalin from Castanea sativa
Castalin can be isolated from various natural sources, with chestnut (Castanea sativa) bark and wood being particularly rich sources. The following protocol outlines a general procedure for its extraction and purification.
3.1. Extraction
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Material Preparation: Air-dried and ground chestnut bark or wood is used as the starting material.
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Solvent Extraction: The powdered material is extracted with a suitable solvent. Common solvents include water, methanol, or ethanol. The extraction can be performed at room temperature with stirring or under reflux to increase efficiency.[7] Advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to enhance the yield and reduce extraction time.
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Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.2. Purification
A multi-step chromatographic approach is typically required to isolate pure castalin from the crude extract.
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Initial Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning or column chromatography on a non-polar resin (e.g., Amberlite XAD) to remove highly non-polar compounds and enrich the tannin fraction.
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Centrifugal Partition Chromatography (CPC): CPC is an effective technique for the separation of polar compounds like tannins. A suitable biphasic solvent system is selected based on the polarity of the target compound. For instance, a system composed of n-butanol, propanol, and water can be used for the initial fractionation of the extract.[6]
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Size-Exclusion Chromatography: Fractions enriched in castalin from the previous step can be further purified using size-exclusion chromatography (e.g., Sephadex LH-20) with an appropriate solvent system (e.g., methanol) to separate compounds based on their molecular size.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used to obtain highly pure castalin.[6]
-
Purity Assessment: The purity of the isolated castalin should be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
Signaling Pathways and Biological Activity
Recent research has begun to unveil the molecular mechanisms underlying the biological effects of castalin, particularly in the context of cancer therapy.
4.1. Induction of DNA Damage Response
A significant finding is the ability of castalin to act as a potent inducer of reactive oxygen species (ROS).[8] The resulting oxidative stress leads to DNA damage, which in turn activates cellular DNA damage response (DDR) pathways.
This property of castalin has been shown to enhance the efficacy of CHK1 inhibitors, a class of anticancer drugs.[8] By inducing DNA damage, castalin increases the reliance of cancer cells on DDR pathways, making them more susceptible to the effects of CHK1 inhibition, which disrupts cell cycle checkpoints and can lead to apoptosis.
Experimental Workflow: Investigating the Synergistic Effect of Castalin and CHK1 Inhibitors
The following workflow outlines a general experimental approach to study the synergistic anticancer effects of castalin and CHK1 inhibitors.
Conclusion
Castalin is a natural product with a well-defined chemical structure and promising biological activities. Its ability to induce ROS and subsequent DNA damage highlights its potential as an adjuvant in cancer therapy, particularly in combination with DDR inhibitors. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation protocols for higher yields, and explore its effects on other cellular signaling pathways. This guide provides a solid foundation for researchers to build upon in their investigation of this intriguing molecule.
References
- 1. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casticin: A natural flavonoid with promising pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shro.org [shro.org]
- 7. Astragalin relieves inflammatory pain and negative mood in CFA mice by down-regulating mGluR5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]
